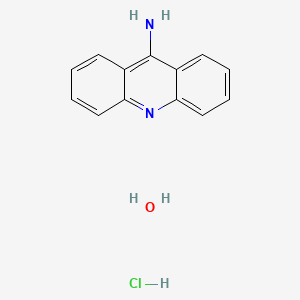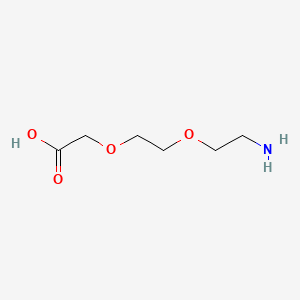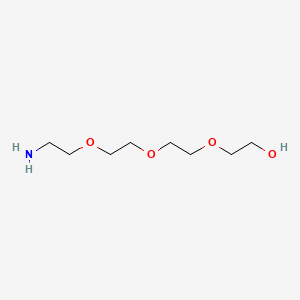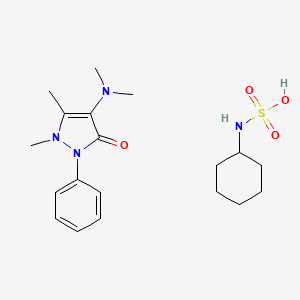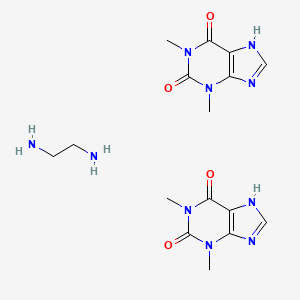
Antidesmone
Descripción general
Descripción
Antidesmone is a unique isoquinoline alkaloid that can be isolated from Antidesma membranaceum . It has been found to exhibit potent antitrypanosomal activity against Trypanasoma cruzi, the pathogenic agent of Chagas disease . It also has anti-inflammatory properties and can inhibit inflammation on stimulated macrophages, thereby preventing acute lung injury by regulating MAPK and NF-κB signaling pathways .
Synthesis Analysis
Antidesmone has been found to inhibit photosynthesis . It owns special structural features as two α,β-unsaturated carbonyl groups and a side alkyl chain that can compete with the quinones involved in the pool of plastoquinones at photosystem II (PSII) .Molecular Structure Analysis
The Antidesmone molecule contains a total of 53 bonds. There are 24 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 2 ketones (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
Antidesmone has been found to inhibit photosynthesis . The chemical structure of Antidesmone, this compound has a system of two α,β-unsaturated carbonyl groups and a side alkyl chain, similarly to the quinones involved in the pool of plastoquinones at PSII .Physical And Chemical Properties Analysis
Antidesmone has a molecular weight of 319.4 and its formula is C19H29NO3 . It appears as an oil and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its chemical name is (5S)-3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione .Aplicaciones Científicas De Investigación
Antidesmone: A Comprehensive Analysis of Scientific Research Applications
Antitrypanosomal Activity: Antidesmone has been identified as a novel acetogenic quinolone alkaloid from the African shrub Antidesma membranaceum. It exhibits potent antitrypanosomal activity against Trypanosoma cruzi, the pathogenic agent of Chagas disease .
Alkaloid Characterization: As a characteristic alkaloid of the Antidesma genus, Antidesmone was first isolated from A. membranaceum and structurally elucidated using extensive spectroscopic methods, including MS, 1D-and 2D-NMR, and CD, as well as chemical derivatization .
Structural Revision: The structure of Antidesmone was revised from an assumed isoquinoline derivative to (S)-4,8-dioxo-3-methoxy-2-methyl-5-n-octyl-1,4,5,6,7,8-hexahydroquinoline [(S)-2], highlighting the importance of accurate structural identification in pharmacological research .
Mecanismo De Acción
Target of Action
Antidesmone is a characteristic alkaloid of the Antidesma genus . Its primary target is the Photosystem II (PSII) in the chloroplasts of plants . PSII is a key component of the photosynthetic light reactions, where it plays a crucial role in the conversion of light energy into chemical energy.
Mode of Action
Antidesmone interacts with PSII by competing with plastoquinone, a vital component of the photosynthetic electron transport chain . This interaction results in the inhibition of the Hill reaction, a light-dependent process in photosynthesis . The compound’s mode of action is similar to that of DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a well-known PSII inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by Antidesmone is photosynthesis. By inhibiting PSII, Antidesmone disrupts the electron transport chain, leading to the accumulation of reduced plastoquinone A (QA-) and blocking electron transport at the plastoquinone B (QB) level . This disruption significantly affects the plant’s ability to convert light energy into chemical energy, impacting growth and development.
Pharmacokinetics
Given its role as a post-emergent herbicide, it can be inferred that the compound is absorbed by plants and distributed to the chloroplasts, where it exerts its inhibitory effects . The impact of these properties on the compound’s bioavailability remains to be explored.
Result of Action
The primary result of Antidesmone’s action is the inhibition of photosynthesis, leading to reduced biomass production in plants . In vivo assays have shown that Antidesmone can reduce the biomass production of Physalis ixacarpa plants by up to 60% at a concentration of 300 μM . This makes Antidesmone a selective post-emergent herbicide probe .
Direcciones Futuras
Antidesmone has shown potential as a selective post-emergent herbicide probe at 300μM by reducing the biomass production of Physalis ixacarpa plants . It also behaves as a pre-emergent herbicide due to its ability to inhibit Physalis ixacarpa plant growth by about 60% . This suggests that Antidesmone could serve as a valuable tool in the development of a new class of herbicides .
Propiedades
IUPAC Name |
(5S)-3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-10-14-11-12-15(21)17-16(14)18(22)19(23-3)13(2)20-17/h14H,4-12H2,1-3H3,(H,20,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWGGIJOUKBIPF-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antidesmone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






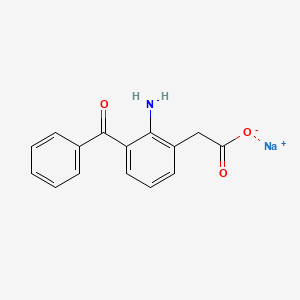
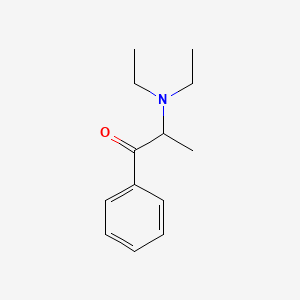
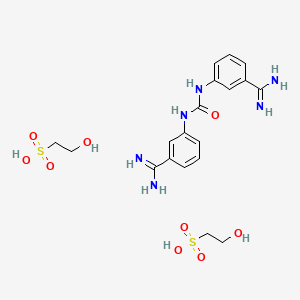
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)
